molecular formula C21H13Cl3N2O2S B2754038 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole CAS No. 318951-67-6

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole

Cat. No. B2754038
CAS RN: 318951-67-6
M. Wt: 463.76
InChI Key: LAHBKZZHTQFUMM-UHFFFAOYSA-N
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Description

The compound “4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a benzenesulfonyl group and chlorophenyl groups, which are common in many pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, with the benzenesulfonyl and chlorophenyl groups attached at the 4, 5, and 1 positions of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the benzenesulfonyl and chlorophenyl groups .

Scientific Research Applications

Antidiabetic Agents

  • Synthesis of Hypoglycemic Agents: Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives have been synthesized as potential hypoglycemic agents. Their preparation involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones. The compounds demonstrated significant antidiabetic activity in preliminary biological screenings (Faidallah et al., 2016).

Anticancer Agents

  • Potential Anticancer Properties: A variety of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores have been synthesized and evaluated for their antitumor activity. Several compounds showed promising broad-spectrum antitumor activity against various tumor cell lines (Sherif A F Rostom, 2006).

Anti-Inflammatory and Analgesic Agents

  • Synthesis of Anti-Inflammatory and Analgesic Compounds: Compounds containing 4-chlorophenyl or benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were active as anti-inflammatory and analgesic agents, with some showing equal inhibition to both COX-1 and COX-2 isoforms (Ragab et al., 2013).

Synthesis and Characterization of Novel Compounds

  • Efficient Synthesis of Novel Compounds: The synthesis and characterization of new 1,3,5-trisubstituted ferrocenyl pyrazolines and pyrazoles containing sulfonamide moiety have been described. These compounds showed reversible oxidation behavior and were characterized by UV/visible absorption spectroscopy and fluorescence spectroscopy (Chakka Kiran Kumar et al., 2012).

Molecular Docking Studies

  • Antibreast Cancer Agent Studies: Molecular docking and dynamic studies of synthesized pyrazoline benzenesulfonamide compounds revealed their potential as anti-breast cancer agents. The molecular docking study showed binding energy comparable to Doxorubicin, indicating the potential of these compounds as anti-breast cancer agents (Eka Marisa Putri et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-10-11-18(23)19(24)12-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHBKZZHTQFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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